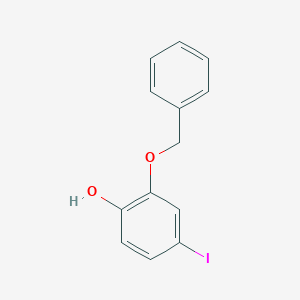

2-Benzyloxy-4-iodophenol

Descripción general

Descripción

2-Benzyloxy-4-iodophenol is a synthetic compound with the molecular formula C13H11IO2 and an average mass of 326.130 Da . It is used in scientific research and has applications in various fields such as pharmaceuticals, organic synthesis, and medicinal chemistry .

Synthesis Analysis

The synthesis of 1-Benzyloxy-2-iodo-4-tert-octylbenzene, a compound similar to 2-Benzyloxy-4-iodophenol, was achieved from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction were studied in detail .Molecular Structure Analysis

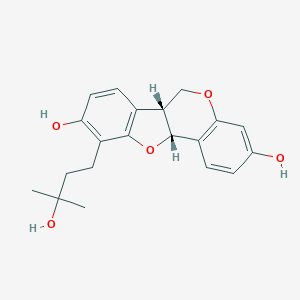

The molecular structure of 2-Benzyloxy-4-iodophenol consists of 13 carbon atoms, 11 hydrogen atoms, 1 iodine atom, and 2 oxygen atoms .Chemical Reactions Analysis

The compound 1-Benzyloxy-2-iodo-4-tert-octylbenzene, which is similar to 2-Benzyloxy-4-iodophenol, was further examined for its application in Ullmann coupling reaction for the preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .Physical And Chemical Properties Analysis

2-Benzyloxy-4-iodophenol has a molecular weight of 326.13 g/mol . More detailed physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Applications

- Antibacterial and Antifungal Agents:

Organic Synthesis and Catalysis

Applications

- Halogen Exchange Reactions:

Natural Product Synthesis

Applications

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that the compound is used in the synthesis of other complex molecules , suggesting that its targets could be the molecules it helps synthesize.

Mode of Action

2-Benzyloxy-4-iodophenol is synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . It is used in Ullmann coupling reactions for the preparation of more complex molecules . The compound’s interaction with its targets likely involves these chemical reactions.

Pharmacokinetics

Its molecular weight is 32613 g/mol , which could influence its bioavailability and pharmacokinetic properties.

Action Environment

The synthesis of 2-benzyloxy-4-iodophenol involves reactions that could be influenced by factors such as temperature and the presence of other chemicals .

Propiedades

IUPAC Name |

4-iodo-2-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IO2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUAJTJMEHPEDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00573002 | |

| Record name | 2-(Benzyloxy)-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy-4-iodophenol | |

CAS RN |

289471-92-7 | |

| Record name | 2-(Benzyloxy)-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00573002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

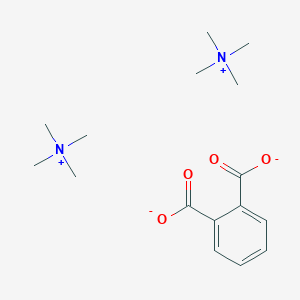

![Methyl 6-[[2-[9a-[2-[(2-methoxycarbonyl-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)amino]-2-oxoethyl]-7-oxo-5a,6-dihydrodibenzofuran-3-yl]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B135272.png)